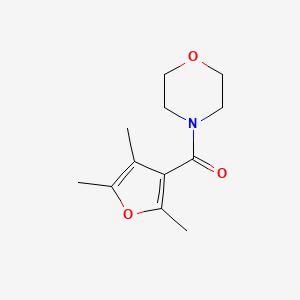
Morpholin-4-yl-(2,4,5-trimethylfuran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholin-4-yl-(2,4,5-trimethylfuran-3-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that contains a morpholine ring and a furan ring.
Wirkmechanismus
The mechanism of action of Morpholin-4-yl-(2,4,5-trimethylfuran-3-yl)methanone is not fully understood. However, it has been proposed that it may exert its biological activity through the modulation of various molecular targets such as enzymes, receptors, and ion channels. It may also interact with cellular membranes and induce changes in their physical properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to possess anti-inflammatory, antioxidant, and anticancer activities. It has also been found to modulate the activity of various enzymes such as acetylcholinesterase and tyrosinase. In addition, it has been shown to affect the viability and proliferation of various cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
Morpholin-4-yl-(2,4,5-trimethylfuran-3-yl)methanone offers several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a versatile building block for the synthesis of various organic compounds. However, it also has some limitations such as its potential toxicity and limited solubility in some solvents. Therefore, caution should be exercised when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on Morpholin-4-yl-(2,4,5-trimethylfuran-3-yl)methanone. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its applications in material science and organic synthesis. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, the development of new synthetic methods for the preparation of this compound may also be an interesting research direction.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new drugs and materials with beneficial properties.
Synthesemethoden
The synthesis of Morpholin-4-yl-(2,4,5-trimethylfuran-3-yl)methanone involves the reaction between morpholine and 2,4,5-trimethylfuran-3-carbaldehyde in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The yield and purity of the product can be improved through various purification techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
Morpholin-4-yl-(2,4,5-trimethylfuran-3-yl)methanone has been investigated for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In material science, it has been used as a building block for the synthesis of functional materials such as polymers and liquid crystals. In organic synthesis, it has been utilized as a versatile reagent for the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
morpholin-4-yl-(2,4,5-trimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-9(2)16-10(3)11(8)12(14)13-4-6-15-7-5-13/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVNEHYMRDMRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)N2CCOCC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(azetidin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7503440.png)
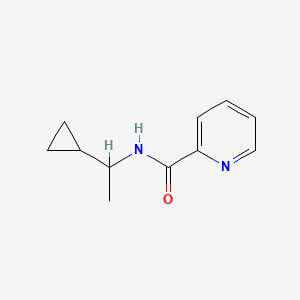


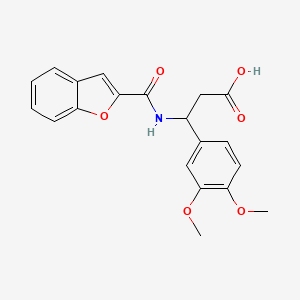
![1-(Azetidin-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7503493.png)

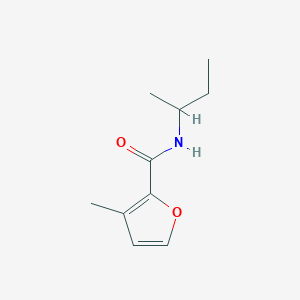
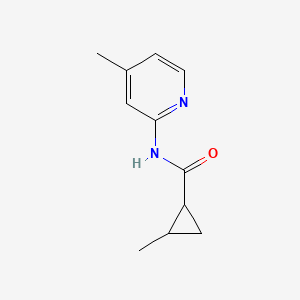
![1-[(2-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7503511.png)

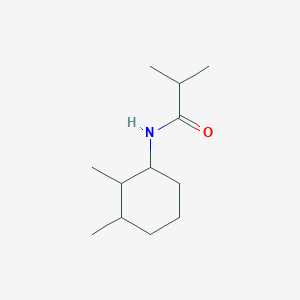
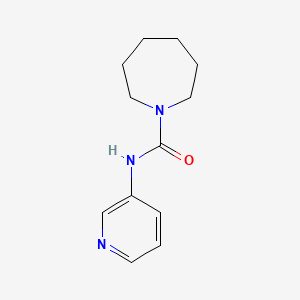
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7503550.png)
